

# GSK329: A Comparative Analysis of Crossreactivity with MAP Kinases

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Compound of Interest		
Compound Name:	GSK329	
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This guide provides a detailed comparison of the kinase inhibitor **GSK329**, focusing on its cross-reactivity profile with Mitogen-Activated Protein (MAP) kinases. The information presented is intended to assist researchers in evaluating the suitability of **GSK329** for their studies and to provide context for its potential on- and off-target effects.

### **Introduction to GSK329**

**GSK329** is a potent and selective small-molecule inhibitor of the cardiac-specific Troponin I-interacting kinase (TNNI3K), with a reported IC50 of 10 nM.[1][2] It was developed as a tool compound to investigate the biological functions of TNNI3K and to assess its potential as a therapeutic target in cardiovascular diseases.[2] While exhibiting high affinity for TNNI3K, understanding its interactions with other kinases, particularly those within the highly conserved MAP kinase family, is crucial for interpreting experimental results and predicting potential therapeutic and adverse effects.

## **Quantitative Analysis of Kinase Selectivity**

The selectivity of **GSK329** has been evaluated against a panel of kinases. While the complete proprietary screening data is not publicly available, published information indicates high selectivity for TNNI3K. The compound displays over 100-fold selectivity against more than 80% of the 185 kinases tested.[1]



The following table summarizes the known inhibitory activities of **GSK329** against its primary target and key MAP kinases.

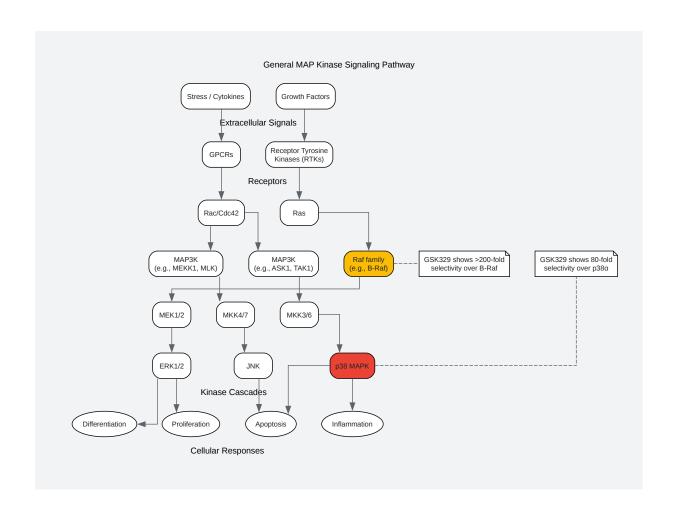
Kinase Target	IC50 (nM)	Selectivity vs. TNNI3K (Fold)	Reference
TNNI3K	10	1	[1][2]
p38α (MAPK14)	800	80	[1]
B-Raf	>2000	>200	[1]
VEGFR2	400	40	[1]

It has been noted that at a concentration of 100 nM, **GSK329** demonstrated over 50% inhibition of 11 other kinases in a screening panel, although the identities of these kinases are not specified in publicly accessible literature. For comparison, a related TNNI3K inhibitor, GSK854, is reported to have a higher selectivity profile.

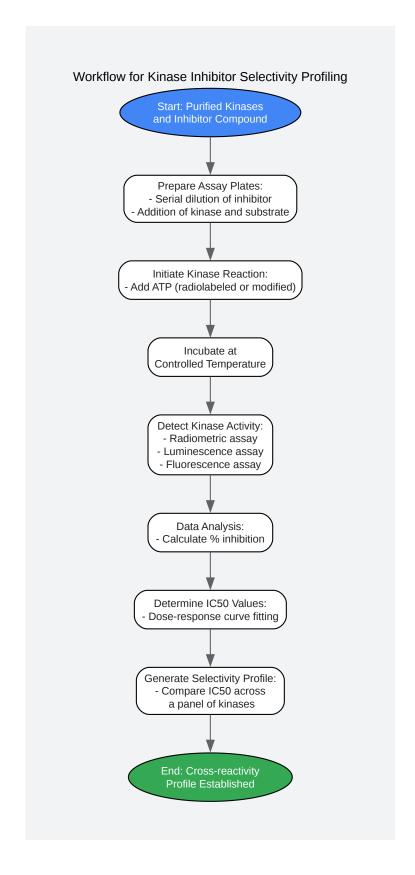
## **Signaling Pathway Context**

The following diagram illustrates a simplified overview of the canonical MAP kinase signaling cascades, highlighting the kinases for which selectivity data for **GSK329** is available.









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### References

- 1. Inhibition of the cardiomyocyte-specific kinase TNNI3K limits oxidative stress, injury, and adverse remodeling in the ischemic heart PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment of cardiac disease PMC [pmc.ncbi.nlm.nih.gov]
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